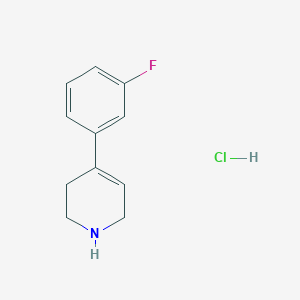

4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

Historical Context and Identification

The discovery and subsequent investigation of tetrahydropyridine derivatives gained significant momentum following the identification of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as a neurotoxic compound in 1982. This landmark discovery prompted extensive research into the synthesis and biological function of tetrahydropyridines, leading to the systematic exploration of various substituted derivatives including fluorinated analogs. The development of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride emerged as part of broader efforts to understand structure-activity relationships within this compound class and to explore the effects of fluorine substitution on molecular properties. Historical research efforts have focused on synthesizing tetrahydropyridine derivatives with modified pharmacological characteristics, and the introduction of fluorine atoms at specific positions has proven to be a valuable strategy for modulating chemical and biological properties. The systematic investigation of fluorinated tetrahydropyridines has contributed significantly to expanding the database for structure-activity relationship studies, providing crucial insights into how specific substitution patterns influence molecular behavior.

Nomenclature and Structural Classification within Tetrahydropyridines

This compound belongs to the broader category of tetrahydropyridine derivatives, which are characterized by a saturated six-membered ring containing one nitrogen atom. The systematic nomenclature reflects the specific substitution pattern, where the fluorophenyl group is positioned at the 4-carbon of the tetrahydropyridine ring, with the fluorine atom located at the meta position (3-position) of the phenyl substituent. This structural arrangement places the compound within the subcategory of 4-aryl-substituted tetrahydropyridines, a class that has received considerable attention due to its potential pharmacological applications. The tetrahydropyridine core structure represents a partially saturated analog of pyridine, maintaining the nitrogen heteroatom while eliminating one double bond through hydrogenation. Within the classification system of heterocyclic compounds, tetrahydropyridines are recognized as major constituents in natural alkaloids and serve as important pharmacophores in drug design. The specific positioning of the fluorine atom in the meta configuration creates distinct electronic and steric effects compared to ortho or para substitution patterns, influencing both chemical reactivity and potential biological interactions.

Chemical Abstract Service Registry Information and Related Identifiers

The compound this compound is officially registered under Chemical Abstract Service number 80120-00-9, which specifically identifies the hydrochloride salt form. The corresponding free base form of the compound carries the Chemical Abstract Service registry number 1978-60-5, providing clear distinction between the salt and free base forms. Molecular identification data reveals the hydrochloride salt possesses the molecular formula C₁₁H₁₃ClFN with a molecular weight of 213.68 grams per mole. The free base form exhibits the molecular formula C₁₁H₁₂FN with a corresponding molecular weight of 177.22 grams per mole. Structural representation through Simplified Molecular Input Line Entry System notation for the hydrochloride form is documented as "Fc1cccc(c1)C1=CCNCC1.Cl" while the International Chemical Identifier string provides "InChI=1S/C11H12FN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-4,8,13H,5-7H2;1H". Additional chemical database identifiers include the International Chemical Identifier Key "UCOXWJVLQNNXLY-UHFFFAOYSA-N" which provides a unique hash representation for database searches and chemical informatics applications.

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Chemical Abstract Service Number | 80120-00-9 | 1978-60-5 |

| Molecular Formula | C₁₁H₁₃ClFN | C₁₁H₁₂FN |

| Molecular Weight | 213.68 g/mol | 177.22 g/mol |

| International Chemical Identifier Key | UCOXWJVLQNNXLY-UHFFFAOYSA-N | Not specified |

Properties

IUPAC Name |

4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-4,8,13H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOXWJVLQNNXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607827 | |

| Record name | 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80120-00-9 | |

| Record name | 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Halohydroxylation Approach

A patented method for related 4-phenyl-1,2,3,6-tetrahydropyridine derivatives involves:

- Starting from a tetrahydropyridine precursor (formula II), an electrophilic halogenating agent is used to introduce a halogen at the 4-position.

- Subsequent halohydroxylation converts the halogenated intermediate to a hydroxyhalide.

- Treatment with a base induces cyclization or elimination to form the tetrahydropyridine ring with the desired substitution pattern.

- Diastereoselective steps and recrystallization yield the cis-stereochemistry product.

- Final conversion to the hydrochloride salt is achieved by acid treatment and purification steps involving solvent extraction and drying under reduced pressure.

This method emphasizes stereochemical control and purity through intermediate isolation and recrystallization.

Condensation and Cyclization with Fluorophenylmagnesium Bromide

Another approach involves:

- Condensation of 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid methyl ester with 3-fluorophenylmagnesium bromide (a Grignard reagent) in solvents like toluene or ether/toluene mixtures.

- Cyclization reactions with ethylamine and formaldehyde under reflux conditions yield racemic tetrahydropyridine derivatives.

- Optical resolution using chiral acids such as (-)-di-O-toluoyltartaric acid isolates the desired enantiomer.

- Reduction steps with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) convert hydroxymethyl intermediates to the target piperidine derivatives.

- Hydrochloride salt formation follows by acid treatment.

This route is notable for its use of organometallic reagents and chiral resolution to achieve high enantiomeric purity.

Industrial Scale Considerations

- Reactor Types: Batch and continuous flow reactors are employed to optimize reaction parameters such as temperature (typically 0–70 °C), pressure, and reaction time.

- Purification: Recrystallization from solvents like methyl isobutyl ketone, isopropyl ether, and ethanol is standard to achieve high purity.

- Quality Control: High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 220 nm is used to quantify purity and detect neurotoxic impurities such as 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine at trace levels (≤10 ppm).

- Data Table: Summary of Key Preparation Steps

- Temperature Control: Maintaining reaction temperatures between 0–70 °C is critical to minimize side reactions and maximize yield.

- Stereochemical Purity: Use of chiral resolving agents and selective hydrogenation catalysts (e.g., Pd/C) ensures enantiomeric excess >98%.

- Purification Techniques: Recrystallization from methyl isobutyl ketone and solvent washes with isopropyl ether and ethanol improve product purity and remove residual impurities.

- Impurity Monitoring: Due to neurotoxicity concerns, impurities such as 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine are strictly controlled using validated HPLC methods.

The preparation of this compound involves sophisticated synthetic routes combining electrophilic halogenation, organometallic addition, chiral resolution, and reduction steps. Industrial processes optimize these methods for yield, stereochemical purity, and safety, employing rigorous purification and analytical controls. The detailed understanding of these preparation methods supports the compound’s application in pharmaceutical synthesis and research.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: N-oxides of the tetrahydropyridine ring.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate signaling pathways and influence cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Position and Electronic Effects :

- The meta-fluorophenyl group in the target compound vs. para-fluorophenyl () alters electronic distribution. Para-substitution may enhance crystallinity due to symmetrical packing, as seen in zeolite synthesis studies ().

- Trifluoromethyl groups () introduce strong electron-withdrawing effects, increasing metabolic stability and binding affinity to hydrophobic pockets in biological targets.

Biological Activity: MPTP () demonstrates neurotoxicity due to its N-methyl group, which facilitates conversion to the toxic MPP⁺ metabolite. The absence of this group in 4-(3-fluorophenyl) derivatives likely reduces neurotoxic risk.

Pharmaceutical Relevance: The 4-fluorophenyl analog is a known impurity in paroxetine hydrochloride (antidepressant) synthesis, emphasizing the importance of positional isomerism in drug safety ().

Research Findings and Data

- Crystallinity and Synthesis : MLP neural networks incorporating XRD structural descriptors improved crystallinity predictions for fluorinated zeolites, implying that substituent position (meta vs. para) could influence crystallization efficiency in related compounds ().

- Neurotoxicity : MPTP’s mechanism highlights the critical role of N-methylation in neurotoxicity, a feature absent in the target compound ().

- Impurity Profiles : The 4-fluorophenyl analog is regulated as a pharmaceutical impurity (≤10 ppm), underscoring the need for precise synthesis control ().

Biological Activity

4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1978-61-6

- Molecular Formula : C11H13ClFN

- Molecular Weight : 213.68 g/mol

Biological Activity Overview

Research indicates that compounds similar to 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine exhibit various biological activities, including:

- Anticancer Activity : Several studies have highlighted the compound's potential to inhibit cancer cell proliferation.

- Neuroprotective Effects : The tetrahydropyridine structure is known for its neuroprotective properties against neurodegenerative diseases.

The biological effects of 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine are primarily attributed to its interaction with specific molecular targets:

- Dopamine Receptors : The compound may act as a modulator of dopamine receptors, influencing neurotransmitter levels and signaling pathways associated with mood and cognition.

- Cell Cycle Arrest and Apoptosis Induction : Studies indicate that it can induce cell cycle arrest in the G1 phase and promote apoptosis through the activation of caspases.

Anticancer Studies

A study evaluated the cytotoxic effects of various tetrahydropyridine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings showed that:

- The IC50 values for 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine were comparable to established chemotherapeutics.

- Flow cytometry analysis revealed increased caspase-3/7 activity in treated cells, indicating apoptosis induction.

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine | MCF-7 | 0.48 | Apoptosis via caspase activation |

| Reference Compound (e.g., Prodigiosin) | MCF-7 | 1.93 | Apoptosis induction |

Neuroprotective Studies

Another study focused on the neuroprotective effects of tetrahydropyridine derivatives against oxidative stress in neuronal cell cultures:

- The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels.

- It was shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride to improve yield and purity?

- Methodological Answer :

- Step 1 : Use tert-butyl 4-oxopiperidine-1-carboxylate as a precursor for ring formation, reacting with fluorinated aryl hydrazine derivatives under controlled acidic conditions (e.g., HCl catalysis) .

- Step 2 : Monitor reaction progress via UPLC-MS (e.g., tR = 1.08 min) and confirm product identity using ESI-MS (m/z analysis) .

- Step 3 : Purify via recrystallization in ethanol/HCl to isolate the hydrochloride salt. Yield improvements (>60%) are achievable by optimizing stoichiometry and reaction time.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify the tetrahydropyridine ring conformation and fluorophenyl substitution pattern.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (e.g., m/z 251.1 for related fluorinated tetrahydro compounds) .

- HPLC-PDA : Assess purity (>97%) using reversed-phase chromatography with UV detection at 254 nm, referencing retention times from analogous compounds .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity or binding affinity in biological systems?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) using radioligand binding assays. Fluorine’s electronegativity may enhance binding to serotonin or dopamine receptors .

- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and identify fluorophenyl interactions with target proteins (e.g., using PubChem-derived structural data) .

Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Controlled Stability Studies : Store samples at -20°C in anhydrous conditions to prevent hydrolysis, and compare degradation profiles via accelerated thermal testing (40°C/75% RH) .

- Solubility Screening : Use DMSO for stock solutions and titrate into aqueous buffers (PBS, pH 7.4) while monitoring precipitation via dynamic light scattering (DLS).

Q. How can researchers design in vitro assays to evaluate the compound’s potential neuropharmacological activity?

- Methodological Answer :

- Receptor Profiling : Screen against GPCR panels (e.g., serotonin 5-HT2A, dopamine D2) using cell-based cAMP or calcium flux assays.

- Functional Selectivity : Assess biased agonism/antagonism via β-arrestin recruitment assays, referencing fluorophenyl’s role in ligand-receptor kinetics .

Data Interpretation & Technical Challenges

Q. What are common pitfalls in interpreting NMR spectra of fluorinated tetrahydropyridines, and how can they be mitigated?

- Methodological Answer :

- Challenge : Overlap of fluorine-proton coupling signals in <sup>1</sup>H NMR.

- Solution : Acquire <sup>19</sup>F NMR spectra to resolve coupling patterns. Use deuterated DMSO-d6 as a solvent to enhance signal separation .

Q. How can batch-to-batch variability in synthesis impact reproducibility of pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.